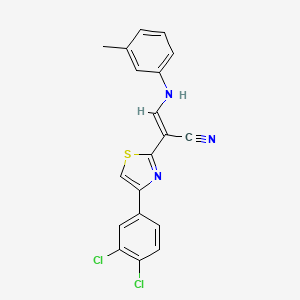
(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile is a synthetic organic compound that features a thiazole ring, a dichlorophenyl group, and an acrylonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dichlorophenyl isothiocyanate with an appropriate amine under controlled conditions.
Acrylonitrile Addition: The thiazole intermediate is then reacted with acrylonitrile in the presence of a base to form the desired acrylonitrile derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
科学研究应用
Chemistry
In chemistry, (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure makes it a valuable intermediate in various chemical processes.
作用机制
The mechanism of action of (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile
- (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile
- (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile
Uniqueness
The uniqueness of (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile lies in its specific substitution pattern and the presence of both dichlorophenyl and m-tolylamino groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.
属性
IUPAC Name |
(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-methylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3S/c1-12-3-2-4-15(7-12)23-10-14(9-22)19-24-18(11-25-19)13-5-6-16(20)17(21)8-13/h2-8,10-11,23H,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKQXBYVNUYVHV-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate](/img/structure/B2769651.png)
![(E)-4-(Dimethylamino)-N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]but-2-enamide](/img/structure/B2769652.png)
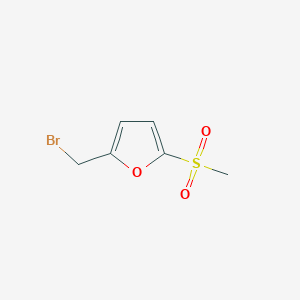
![2-[(carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2769655.png)
![7-(3-chloro-2-methylphenyl)-2-(4-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2769658.png)
![N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide](/img/structure/B2769659.png)
![4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid](/img/structure/B2769662.png)
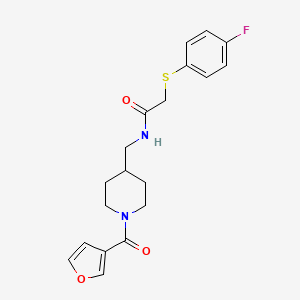
![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2769665.png)
![1-[4-(1H-indazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2769667.png)
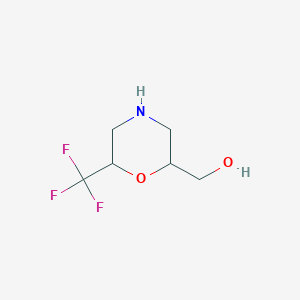
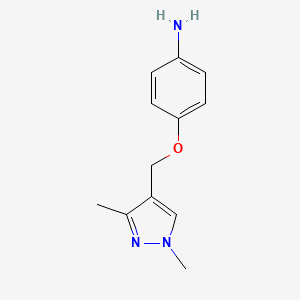
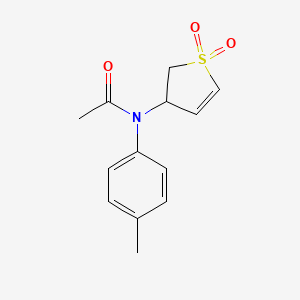
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxyacetamide](/img/structure/B2769674.png)
